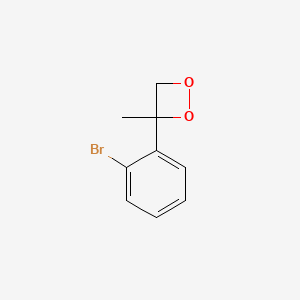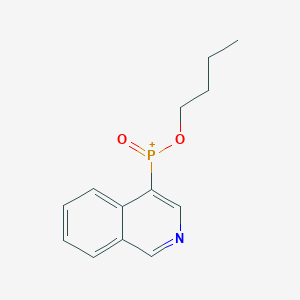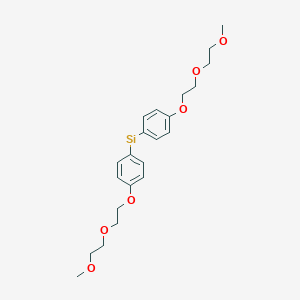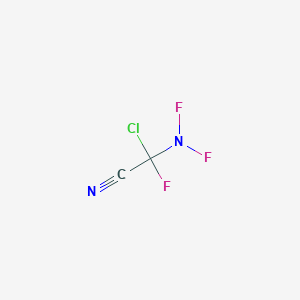
2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile is a chemical compound characterized by the presence of chlorine, fluorine, and difluoroamino groups attached to an acetonitrile backbone
Preparation Methods
The synthesis of 2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile can be achieved through several synthetic routes. One common method involves the difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent . This reaction is typically carried out under mild conditions, resulting in the formation of aryl difluoromethyl ethers in moderate to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile undergoes various chemical reactions, including substitution and addition reactions. For example, it can participate in difluoromethylation reactions, where it acts as a difluoromethylating agent . Common reagents used in these reactions include tetrabutylammonium bromide and potassium carbonate in solvents like N,N-dimethylformamide . The major products formed from these reactions include aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives .
Scientific Research Applications
While specific scientific research applications for 2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile were not found in the search results, compounds with similar structures are often used in various fields
Chemistry: As intermediates in the synthesis of other fluorinated compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as potential pharmaceutical agents due to their unique chemical properties.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. These interactions may involve the formation of covalent bonds with target molecules or the modulation of enzyme activity.
Comparison with Similar Compounds
2-Chloro-2-(difluoroamino)-2-fluoroacetonitrile can be compared with other fluorinated compounds, such as 2-chloro-1,1-difluoroethylene . While both compounds contain chlorine and fluorine atoms, their chemical structures and reactivity differ. This compound is unique due to the presence of the difluoroamino group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
144092-38-6 |
|---|---|
Molecular Formula |
C2ClF3N2 |
Molecular Weight |
144.48 g/mol |
IUPAC Name |
2-chloro-2-(difluoroamino)-2-fluoroacetonitrile |
InChI |
InChI=1S/C2ClF3N2/c3-2(4,1-7)8(5)6 |
InChI Key |
SHJASDGQXJQGAH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(N(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


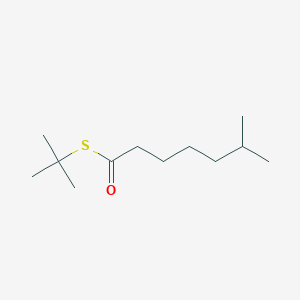
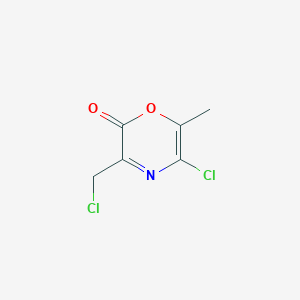
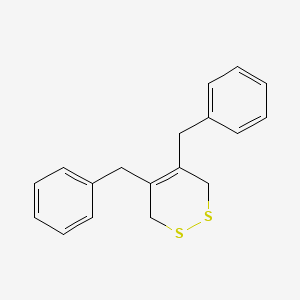
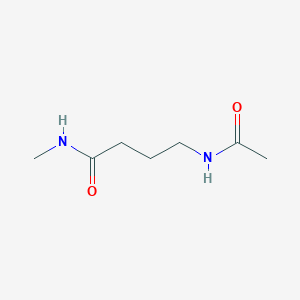
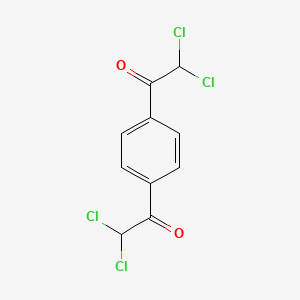
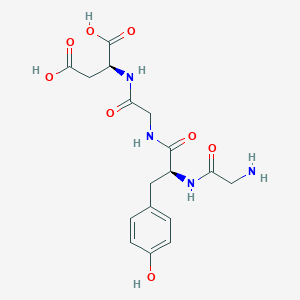

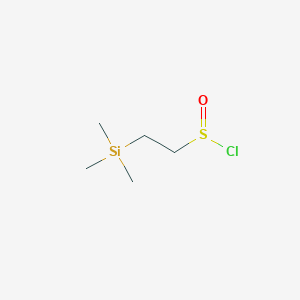

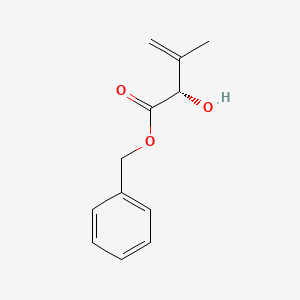
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
